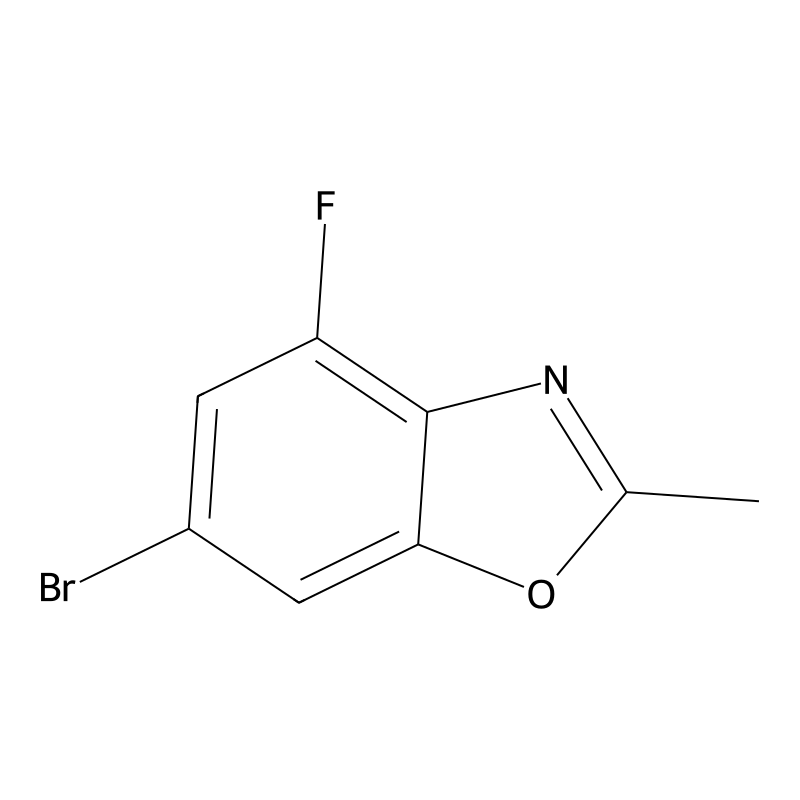

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Applications in Medicinal Chemistry

Benzoxazoles are a class of heterocyclic compounds that have been increasingly studied for their potential applications in medicinal chemistry due to their diverse biological activities []. While there is currently no published research specifically on Benzoxazole, 6-bromo-4-fluoro-2-methyl-, some analogues with similar structures have been explored for their potential as therapeutic agents [].

The scientific rationale behind investigating benzoxazoles lies in their ability to interact with various biological targets. Their specific properties can be fine-tuned by modifying the substituents on the ring, potentially leading to compounds with desirable medicinal properties [].

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole is a chemical compound characterized by its unique molecular structure, which consists of a benzoxazole ring substituted with bromine and fluorine atoms as well as a methyl group. Its molecular formula is , and it has a molecular weight of approximately 230.036 g/mol. The compound is recognized for its potential biological activities and applications in medicinal chemistry, organic synthesis, and materials science.

- Nucleophilic Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction Reactions: The benzoxazole ring can undergo oxidation to form sulfoxides or sulfones. Reduction can modify the functional groups attached to the ring.

- Coupling Reactions: It can also participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole exhibits notable biological activities. Research indicates that its derivatives may possess antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine and fluorine enhances its binding affinity to biological targets, making it a promising candidate for drug development.

Several methods have been developed for synthesizing 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole:

- Using 2-Aminophenol: A common approach involves the cyclization of 2-aminophenol with appropriate brominated and fluorinated reagents. This method may require specific reaction conditions and catalysts to optimize yield.

- Catalytic Methods: The use of metal catalysts or nanocatalysts can enhance the efficiency of the synthesis process. Ionic liquid catalysts have also been explored for their potential benefits in reaction conditions.

This compound has diverse applications across various fields:

- Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals due to its biological activity.

- Organic Synthesis: Its unique structure allows it to be used as a precursor for more complex organic molecules.

- Materials Science: The compound is utilized in producing dyes, pigments, and polymers, leveraging its distinctive chemical properties.

Interaction studies involving 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole focus on its binding affinities with various biological targets. These studies are critical for understanding how the compound interacts at a molecular level with enzymes and proteins, influencing their activity and potentially leading to therapeutic applications .

Several compounds share structural similarities with 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methyl-1,3-benzoxazole | Bromine substitution instead of fluorine | Antimicrobial properties |

| 4-Chloro-2-methyl-1,3-benzoxazole | Chlorine atom instead of bromine | Antiparasitic activity |

| 6-Methoxybenzoxazole | Methoxy group at position 6 | Anticancer activity |

| 4-Fluoro-2-methylbenzoxazole | Fluorine at position 4 | Enhanced lipophilicity |

Uniqueness: The distinct substitution pattern of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole influences its reactivity and biological activity compared to these similar compounds. The combination of bromine and fluorine atoms provides unique electronic and steric effects that enhance its potential applications in research and industry.